methyl 5-nitro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of methyl 1H-pyrazole-3-carboxylate. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions,
Biological Activity
Methyl 5-nitro-1H-pyrazole-3-carboxylate (CAS 181585-93-3) is a pyrazole derivative notable for its diverse biological activities. This compound has garnered attention in various fields, including pharmaceuticals and agrochemicals, due to its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound features a nitro group at the 5-position and a carboxylate group at the 3-position of the pyrazole ring. The molecular formula is CHNO, with a molecular weight of 171.11 g/mol. Its structural characteristics contribute to its reactivity and biological activity, making it soluble in various organic solvents .
The biological activity of this compound is primarily attributed to its interaction with biological targets through several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new agrochemicals.
- Anti-inflammatory Effects : Research indicates that this pyrazole derivative can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
- Anticancer Potential : Studies have shown that this compound can inhibit cancer cell proliferation. For example, it has demonstrated cytotoxic effects against breast cancer cells (MDA-MB-231) with an IC ranging from 2.43 to 7.84 μM .
Antimicrobial Activity
This compound has shown efficacy against a range of microbial strains. The following table summarizes its antimicrobial activity:
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a potential candidate for agricultural applications.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, its effects on cancer cell lines are summarized below:
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Induction of apoptosis via caspase activation |
HepG2 (Liver Cancer) | 4.98 - 14.65 | Inhibition of microtubule assembly |
The compound's ability to induce apoptosis in cancer cells suggests that it may act as a microtubule-destabilizing agent, similar to other known anticancer drugs .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that at concentrations as low as 1 µM, significant morphological changes and increased caspase-3 activity were observed in MDA-MB-231 cells, confirming its potential as an anticancer agent .
- Agrochemical Development : Research has indicated that this compound can be utilized in developing novel pesticides due to its biological activity against agricultural pests and pathogens. Its effectiveness in inhibiting pest growth supports its application in agrochemical formulations.
Properties
IUPAC Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINMTPELZSAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361632 | |
Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181585-93-3 | |
Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-nitro-1H-pyrazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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